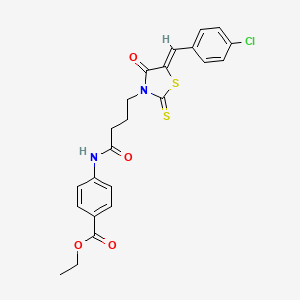

(Z)-ethyl 4-(4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate

説明

BenchChem offers high-quality (Z)-ethyl 4-(4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 4-(4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 4-[4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O4S2/c1-2-30-22(29)16-7-11-18(12-8-16)25-20(27)4-3-13-26-21(28)19(32-23(26)31)14-15-5-9-17(24)10-6-15/h5-12,14H,2-4,13H2,1H3,(H,25,27)/b19-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGBDIALTXYUMP-RGEXLXHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-ethyl 4-(4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound's structure can be represented as follows:

Synthesis

The synthesis of thiazolidinone derivatives typically involves the reaction of thiazolidinone precursors with various aldehydes under acidic or basic conditions. The general reaction scheme includes:

- Condensation Reaction : The thiazolidinone reacts with an appropriate aldehyde to form a substituted thiazolidinone.

- Cyclization and Functionalization : Additional reactions introduce functional groups that enhance biological activity.

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-ethyl 4-(4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .

Anticancer Properties

Thiazolidinones have also been studied for their anticancer effects. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range (0.16 to 0.42 µM). The mechanism of action may involve the induction of apoptosis through caspase pathways and inhibition of key signaling proteins like c-Met and Ron tyrosine kinases .

Antioxidant Activity

The antioxidant properties of thiazolidinones are noteworthy, as certain derivatives have shown enhanced capacity to inhibit lipid peroxidation in vitro. This suggests potential protective effects against oxidative stress .

The biological activities of (Z)-ethyl 4-(4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate can be attributed to several mechanisms:

- Enzyme Inhibition : Some derivatives inhibit critical enzymes involved in disease pathways, such as serine proteases and metalloproteases.

- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Reactive Oxygen Species Modulation : By acting as antioxidants, these compounds can modulate oxidative stress responses in cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thiazolidinone derivatives against Staphylococcus aureus, finding significant inhibition at concentrations as low as 16 mg/mL .

- Cytotoxicity Against Cancer Cells : In vitro studies on MCF-7 and A549 cell lines revealed that certain thiazolidinones exhibit cytotoxicity with IC50 values ranging from 0.16 µM to 0.42 µM, indicating strong potential for anticancer applications .

Q & A

Q. How to validate HPLC methods for quantifying this compound in biological matrices?

- Methodological Answer:

- Linearity : Calibration curve (1–100 µg/mL) with .

- Recovery : Spike plasma samples at three concentrations (80%, 100%, 120%) and assess recovery (85–115%).

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。